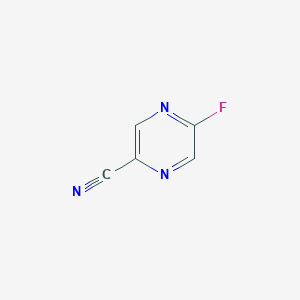

5-Fluoropyrazine-2-carbonitrile

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Organic Chemistry

Pyrazine and its derivatives are a well-regarded class of aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring. nih.gov These structures are not only found in nature but are also synthesized for a wide array of industrial applications, including the fragrance, flavor, and pharmaceutical industries. researchgate.net In medicinal chemistry, pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use in treatments for various diseases. researchgate.netnih.gov The versatility of the pyrazine ring allows for the attachment of various substituents, leading to a vast number of derivatives with diverse biological and chemical properties. nih.gov This has made them a focal point for researchers aiming to develop new and more effective therapeutic agents. nih.gov

Research Trajectories for Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds represents a key strategy in modern medicinal chemistry. tandfonline.com Fluorination can dramatically alter a molecule's physical and chemical properties, such as its stability, reactivity, and basicity. nih.gov These changes can lead to improved biological activity and bioavailability. For instance, the incorporation of fluorine can enhance a drug's metabolic stability, thereby increasing its half-life. tandfonline.com Research in this area is driven by the desire to harness these beneficial effects to design novel drugs and other functional materials. tandfonline.commdpi.com The development of new methods for the synthesis of fluorinated heterocycles is a challenging yet crucial area of current organic chemistry. mdpi.com Despite the growing interest, there are also increasing concerns about the environmental persistence of some fluorinated compounds, which is an area of ongoing research and consideration. tandfonline.com

Historical Context of Pyrazine-2-carbonitrile Derivatives

The study of pyrazine and its derivatives has a history stretching back decades. Early research focused on understanding the fundamental chemistry of these compounds, including their synthesis and reactivity. acs.org Over time, the focus expanded to explore their potential applications. Pyrazine-2-carbonitrile, also known as 2-cyanopyrazine, is a key intermediate in the synthesis of various pyrazine derivatives. bldpharm.comsigmaaldrich.comnih.gov The development of synthetic routes to pyrazine-2-carbonitrile and its analogs has been instrumental in allowing for the exploration of their utility in medicinal chemistry and materials science. The introduction of a fluorine atom to create derivatives like 5-Fluoropyrazine-2-carbonitrile is a more recent advancement, reflecting the broader trend of utilizing fluorination to modulate molecular properties for specific applications.

Interactive Data Tables

Table 1: Properties of Pyrazine-2-carbonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| Pyrazine-2-carbonitrile | 19847-12-2 | C5H3N3 | Parent compound, key synthetic intermediate. bldpharm.comsigmaaldrich.comnih.gov |

| This compound | 1246466-57-8 | C5H2FN3 | Fluorinated at a different position; potential API. |

| 3,6-Difluoropyrazine-2-carbonitrile | 356783-28-3 | C5HF2N3 | Contains two fluorine atoms; used in drug synthesis. |

| 3-Hydroxypyrazine-2-carbonitrile | Not specified | C5H3N3O | Hydroxyl group addition; explored for biological activity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABZAXZUTUSDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304186 | |

| Record name | 5-Fluoro-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-57-8 | |

| Record name | 5-Fluoro-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoropyrazine 2 Carbonitrile

Direct Fluorination Strategies for Pyrazine (B50134) Derivatives

Direct fluorination of pyrazine derivatives presents a powerful, albeit challenging, route to introduce fluorine atoms onto the pyrazine ring. This approach is of significant interest due to its potential for atom economy and novel reactivity.

Mechanistic Investigations of Fluorination Reactions

In some cases, a radical mechanism may also be at play, particularly with high-energy fluorinating agents. Understanding the subtle balance between electrophilic and radical pathways is crucial for controlling the reaction outcome.

Regioselective Fluorination Techniques

Achieving regioselectivity in the direct fluorination of pyrazines is a significant hurdle. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the positions on the ring have different electronic densities, which can be exploited to direct the fluorination.

For instance, in substituted pyrazines, the existing substituents play a crucial role in directing the incoming fluorine atom. Electron-donating groups can activate specific positions for electrophilic attack, while electron-withdrawing groups can direct the fluorine to other positions. For example, in the fluorination of 7-oxo-1,2,4-benzotriazines, a related nitrogen-containing heterocyclic system, Selectfluor was found to fluorinate regioselectively at the 8-position due to the electronic influence of the enamine conjugation with a nitrogen atom. nih.gov This highlights the importance of the electronic environment of the substrate in controlling the position of fluorination.

Microwave-assisted synthesis has also emerged as a beneficial technique for achieving regioselective fluorination of nitrogen-containing heterocycles like pyrazoles, suggesting its potential applicability to pyrazine systems as well. researchgate.net

Precursor-Based Synthesis of 5-Fluoropyrazine-2-carbonitrile

A more common and often more controlled method for the synthesis of this compound involves the use of a pre-functionalized pyrazine precursor. This approach typically offers better yields and regioselectivity compared to direct fluorination.

Conversion from Halogenated Pyrazine Precursors (e.g., Chloropyrazine-2-carbonitrile)

A widely used precursor for the synthesis of this compound is 5-Chloropyrazine-2-carbonitrile. synthonix.com This is due to the relative ease of introducing a chlorine atom, which can then be substituted with fluorine.

The conversion of 5-Chloropyrazine-2-carbonitrile to its fluoro-analogue is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. acs.org In this reaction, a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The presence of the electron-withdrawing nitrile group and the pyrazine nitrogens facilitates this nucleophilic attack by stabilizing the intermediate Meisenheimer complex. youtube.com

The general mechanism involves the attack of the fluoride ion on the carbon-chlorine bond, forming a transient, negatively charged intermediate. The subsequent expulsion of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired this compound. The rate of this reaction is influenced by the nature of the leaving group, with fluorine itself being a poor leaving group in SN2 reactions but promoting nucleophilic aromatic substitution due to its high electronegativity. youtube.com

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions and the choice of reagents.

Table 1: Key Parameters for Optimization of Nucleophilic Fluorination

| Parameter | Description | Typical Conditions/Reagents |

| Fluoride Source | The source of the nucleophilic fluoride ion. | Anhydrous KF, CsF, or spray-dried KF. |

| Solvent | The medium for the reaction, which should be polar and aprotic. | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane. |

| Phase-Transfer Catalyst | Facilitates the transfer of the fluoride salt into the organic phase. | Crown ethers (e.g., 18-crown-6) or tetralkylammonium salts. |

| Temperature | The reaction is often heated to increase the rate of substitution. | Typically between 100°C and 220°C. |

| Reaction Time | The duration of the reaction to ensure complete conversion. | Varies from a few hours to over 24 hours, depending on other conditions. |

The use of a phase-transfer catalyst is often crucial for achieving good yields, as it enhances the solubility and reactivity of the fluoride salt in the aprotic solvent. The choice of solvent is also critical; polar aprotic solvents are preferred as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus increasing its nucleophilicity. High reaction temperatures are generally required to overcome the activation energy of the reaction. Careful optimization of these parameters is essential to maximize the yield of this compound while minimizing the formation of side products.

Functional Group Transformations Preceding Fluorination

The synthesis of this compound often involves strategic modifications of functional groups on the pyrazine ring before the introduction of the fluorine atom. These transformations are crucial for achieving the desired product with high yield and purity.

Hydrolysis of Nitrile to Carboxylic Acid

A key transformation preceding fluorination is the hydrolysis of a nitrile group to a carboxylic acid. This reaction is typically carried out under acidic or alkaline conditions. chemguide.co.uklibretexts.org

Acidic Hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. chemguide.co.uklibretexts.org This process converts the nitrile group into a carboxylic acid. For instance, a pyrazine nitrile subjected to acidic hydrolysis would yield the corresponding pyrazine carboxylic acid. The mechanism involves protonation of the nitrile, which increases its electrophilicity and facilitates the addition of water. libretexts.org This is followed by tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an alkali solution like sodium hydroxide. chemguide.co.uklibretexts.org This results in the formation of a carboxylate salt. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

This hydrolysis step is a common strategy in the synthesis of various heterocyclic compounds, allowing for subsequent functionalization, such as fluorination.

Amination Pathways (if applicable as a precursor)

Amination reactions can be integral to forming the pyrazine core or introducing nitrogen-containing substituents that may be precursors to the final product.

One approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, to form 2,5-substituted pyrazines. acs.org Another strategy for aminating diazines, like pyrazine, involves converting the heterocycle into a phosphonium (B103445) salt and then reacting it with sodium azide (B81097) to produce iminophosphorane derivatives, which are versatile precursors to various nitrogen-containing groups. nih.gov Intramolecular hydroamination-based reaction sequences have also been developed for the synthesis of pyrazines. nih.gov These methods highlight the diverse strategies available for incorporating amino functionalities into pyrazine rings, which can be crucial for building the necessary precursors for this compound.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency and yield of this compound synthesis.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. For instance, microwave irradiation has been successfully used for the one-pot deprotection-cyclization of Nα-Boc-dipeptidyl esters to produce 2,5-diketopiperazines, a related heterocyclic structure, in excellent yields and with high optical purity. nih.gov This method is noted for being rapid, safe, and environmentally friendly. nih.gov Similarly, microwave-assisted multicomponent synthesis has been employed to efficiently produce benzo[f]pyrrolo[1,2-a]quinoline derivatives, demonstrating its broad applicability in synthesizing complex nitrogen-containing heterocycles. lew.ro These examples suggest that microwave-assisted techniques could be effectively applied to various steps in the synthesis of this compound, potentially leading to more efficient and sustainable processes.

Metal-Catalyzed Coupling Reactions in Pyrazine Synthesis (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in pyrazine chemistry. researchgate.netrsc.orgnih.gov These reactions are pivotal for introducing substituents onto the pyrazine ring.

Suzuki Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with a halide. researchgate.netrsc.org It has been successfully applied to the synthesis of various substituted pyrazines.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with a halide and has also been utilized in pyrazine chemistry. rsc.orgacs.org

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides and has proven effective for functionalizing chloropyrazines. rsc.org

Buchwald-Hartwig Amination: While the search results focus more on C-C bond formation, the principles of metal-catalyzed cross-coupling extend to C-N bond formation, which is the domain of the Buchwald-Hartwig amination.

These coupling reactions are generally catalyzed by transition metals like palladium and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Table 1: Overview of Metal-Catalyzed Coupling Reactions in Pyrazine Synthesis

| Coupling Reaction | Reactants | Catalyst | Bond Formed | Reference |

| Suzuki | Organoboron compound, Halide | Palladium | C-C | researchgate.netrsc.org |

| Stille | Organotin compound, Halide | Palladium | C-C | rsc.orgacs.org |

| Sonogashira | Terminal alkyne, Halide | Palladium/Copper | C-C | rsc.org |

Protecting Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex molecules like this compound, protecting groups are often essential to mask reactive functional groups and ensure chemoselectivity. wikipedia.org

A protecting group is temporarily introduced to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. wikipedia.org After the desired reaction is complete, the protecting group is removed in a process called deprotection. wikipedia.org

Common protecting groups for various functional groups include:

Alcohols: Acetyl (Ac), Benzoyl (Bz), Benzyl (Bn), and various silyl (B83357) ethers like Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS). libretexts.org

Amines: tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz). fiveable.me

Carbonyls: Acetals and ketals. wikipedia.org

Carboxylic Acids: Methyl or Benzyl esters. libretexts.org

The choice of a protecting group depends on its stability under the reaction conditions and the ease of its selective removal. wikipedia.org "Orthogonal protection" is a strategy where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. libretexts.orgfiveable.me In the synthesis of pyrazole (B372694) derivatives, the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been used, which can be transposed from one nitrogen to another to control the regioselectivity of C-H arylation. nih.gov Such strategic use of protecting groups is crucial for the successful synthesis of complex heterocyclic molecules.

Reactivity and Derivatization Studies of 5 Fluoropyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions at the Pyrazine (B50134) Core

The pyrazine ring, a diazine, is inherently electron-deficient. This characteristic is further amplified in 5-Fluoropyrazine-2-carbonitrile by the presence of two strongly electron-withdrawing groups: a fluorine atom and a nitrile group.

Influence of Fluorine and Nitrile Groups on Electrophilicity

The fluorine atom and the nitrile group significantly enhance the electrophilicity of the pyrazine ring, making it highly susceptible to nucleophilic attack. The high electronegativity of the fluorine atom and the inductive and mesomeric effects of the nitrile group withdraw electron density from the aromatic system. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions. Studies have shown that the reactivity of halopyridines in SNAr reactions is greater for fluoropyridines compared to their chloro-analogs due to the high electronegativity of fluorine. acs.org This principle extends to diazines like pyrazines, where the presence of a fluorine atom accelerates the rate of substitution. acs.org

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The enhanced electrophilicity of the pyrazine core in this compound allows for reactions with a variety of nucleophiles. Amines and thiols, in particular, are common nucleophiles used to displace the fluorine atom. These reactions typically proceed under mild conditions and can lead to the formation of a diverse range of substituted pyrazine derivatives. For instance, the reaction with amines yields 5-aminopyrazine-2-carbonitriles, while reaction with thiols produces 5-(thio)pyrazine-2-carbonitriles. The general scheme for these reactions involves the attack of the nucleophile at the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion.

Challenges and Strategies for Selective Substitution

While the pyrazine ring is activated towards nucleophilic substitution, achieving selectivity can be a challenge, especially when other electrophilic sites are present in the molecule. acs.org For instance, the nitrile group itself can potentially react with certain nucleophiles. A key strategy to ensure selective substitution at the pyrazine core is the careful choice of reaction conditions, such as solvent and temperature. acs.org By optimizing these parameters, it is possible to favor the SNAr reaction at the C-F bond over other potential side reactions. The use of appropriate protecting groups for other reactive functionalities in the molecule can also be a viable strategy to ensure the desired regioselectivity.

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical groups, further expanding the synthetic utility of this scaffold.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds via the formation of a carboximidate intermediate, which is then further hydrolyzed. The outcome of the reaction—whether it stops at the amide or proceeds to the carboxylic acid—can often be controlled by the reaction conditions, such as the concentration of the acid or base and the reaction temperature. For example, treatment with a strong acid or base will typically favor the formation of the corresponding pyrazine-2-carboxylic acid. Milder conditions can sometimes be employed to isolate the intermediate pyrazine-2-carboxamide. nih.gov

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group). youtube.com This transformation is a valuable method for introducing a basic aminomethyl side chain onto the pyrazine ring. youtube.com Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemguide.co.ukwikipedia.orgyoutube.com

Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Typically in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. chemguide.co.ukyoutube.com | Primary Amine |

| Catalytic Hydrogenation (H2/catalyst) | Hydrogen gas with a metal catalyst such as Raney Nickel, Palladium, or Platinum. wikipedia.org | Primary Amine |

The choice of reducing agent can depend on the presence of other functional groups in the molecule. organic-chemistry.org For example, LiAlH4 is a very strong reducing agent and may also reduce other functional groups, while catalytic hydrogenation can sometimes be more selective. chemguide.co.ukwikipedia.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are fundamental for determining the three-dimensional structure of a molecule and understanding its vibrational properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the most stable arrangement of atoms in a molecule (geometry optimization). This process finds the minimum energy conformation, providing key structural parameters such as bond lengths and angles. Following optimization, a vibrational analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict theoretical vibrational spectra (e.g., IR and Raman).

No published data for the optimized geometry or vibrational frequencies of 5-Fluoropyrazine-2-carbonitrile, calculated via DFT, could be identified.

The accuracy of DFT calculations is dependent on the chosen functional and basis set. A common and robust combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for geometry, electronic, and spectroscopic properties.

While this is a standard computational parameter choice, specific application to this compound has not been documented in available literature.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Specific values for the HOMO energy, LUMO energy, and the resulting energy gap for this compound are not available in the reviewed sources.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This method quantifies hyperconjugative interactions and their stabilization energies (E(2)), providing a detailed picture of intramolecular charge transfer and the stability endowed by these electronic interactions.

A detailed NBO analysis, including specific donor-acceptor interactions and their stabilization energies for this compound, has not been reported.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity, as it highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

MEP maps and associated potential values for predicting the reactive sites of this compound are absent from the scientific literature surveyed.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. By calculating the Fukui functions, one can identify the regions most susceptible to electrophilic, nucleophilic, and radical attacks.

The condensed Fukui function, which approximates the reactivity of each atomic site, is calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

A high value of f+ at an atomic site indicates susceptibility to nucleophilic attack (the site is electrophilic).

A high value of f- indicates susceptibility to electrophilic attack (the site is nucleophilic).

A high value of f0 suggests reactivity towards radical attack .

For this compound, a computational study would involve optimizing the geometry of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) species. The atomic charges of these species would then be used to calculate the condensed Fukui functions for each atom. This analysis would pinpoint the most likely sites for chemical reactions, guiding synthetic efforts and reactivity studies. Without specific published data, a representative table of how such results would be presented is shown below.

Table 1: Hypothetical Condensed Fukui Functions for this compound This table is for illustrative purposes only, as specific literature data is unavailable.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 | |||

| C2 | |||

| C3 | |||

| N4 | |||

| C5 | |||

| C6 | |||

| F7 | |||

| C8 (CN) | |||

| N9 (CN) |

Spectroscopic Property Prediction and Correlation

Simulated Infrared (IR) and Raman Spectra

Theoretical calculations, typically using DFT methods with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), are used to predict the vibrational spectra (Infrared and Raman) of molecules. These simulations provide the vibrational frequencies and their corresponding intensities. The calculated spectra are invaluable for interpreting experimental data, as they allow for the assignment of specific spectral bands to particular molecular vibrations.

For this compound, a simulated spectrum would show characteristic peaks corresponding to the stretching and bending modes of the pyrazine (B50134) ring, the C-F bond, and the nitrile (C≡N) group. Comparing the theoretical spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational behavior.

Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis

Each calculated vibrational frequency corresponds to a specific normal mode of vibration. Potential Energy Distribution (PED) analysis is a crucial step that decomposes these normal modes in terms of contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). This allows for a precise and unambiguous assignment of each vibrational band.

A detailed PED analysis for this compound would provide a table listing the calculated frequencies, the corresponding IR and Raman intensities, and the percentage contributions from various internal coordinates. This would clarify, for example, which bands are due to C-H stretching, pyrazine ring breathing modes, or vibrations involving the fluorine and cyano substituents.

Table 2: Illustrative Vibrational Mode Assignments and PED Analysis for this compound This table is a template for how such data would be presented. Specific calculated values are not available in the literature.

| Mode No. | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | PED (%) and Assignment |

|---|---|---|---|---|

| 1 | ν(C≡N) | |||

| 2 | ν(C-F) | |||

| 3 | Ring Breathing | |||

| 4 | δ(C-H) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of molecules. These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to aid in structure elucidation and assignment.

For this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be highly valuable. The calculations would be performed on the optimized molecular geometry, often including solvent effects through models like the Polarizable Continuum Model (PCM), to better mimic experimental conditions. The predicted shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, help in assigning the signals observed in an experimental NMR spectrum.

Nonlinear Optical (NLO) Properties

Calculation of Polarizability and Hyperpolarizability

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These tensors describe the response of the molecule's dipole moment to an external electric field.

DFT calculations are a standard method for computing these properties. For this compound, the presence of the electron-withdrawing cyano group and the electronegative fluorine atom on the π-conjugated pyrazine ring suggests the potential for NLO activity. A computational study would report the components of the polarizability and hyperpolarizability tensors. The total (or mean) polarizability and the magnitude of the total first hyperpolarizability (β_tot) are key indicators of the NLO response. These calculated values are often compared to those of well-known NLO materials like urea (B33335) to benchmark their potential.

Table 3: Example Format for Calculated Polarizability and Hyperpolarizability of this compound This table illustrates the expected output of NLO calculations. Specific data for the target molecule is not available.

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_x, μ_y, μ_z, μ_total | |

| Polarizability (α) | α_xx, α_yy, α_zz, α_xy, ... | |

| α_total (mean) | ||

| First Hyperpolarizability (β) | β_xxx, β_yyy, β_zzz, β_xyz, ... | |

| β_total |

Structure-NLO Property Relationships

Computational and theoretical investigations into the nonlinear optical (NLO) properties of pyrazine derivatives have provided significant insights into their structure-property relationships. These studies, primarily employing Density Functional Theory (DFT), are crucial for understanding how molecular architecture influences NLO responses, which is essential for the design of new materials for optoelectronic applications.

The NLO response of pyrazine-based molecules is largely governed by the interplay of electron-donating and electron-accepting groups attached to the pyrazine ring, as well as the nature and length of the π-conjugated system. The pyrazine ring itself, being an electron-deficient system, often acts as an excellent acceptor. The introduction of substituents can modulate the intramolecular charge transfer (ICT) characteristics, which are fundamental to the second-order NLO response.

For instance, studies on various pyrazine derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β), a measure of the second-order NLO activity. The general principle is to create a "push-pull" system where electron density is shifted from the donor to the acceptor through the π-bridge upon excitation by an external electric field.

In the case of this compound, the pyrazine ring is substituted with a fluorine atom and a carbonitrile (cyano) group. The fluorine atom is known for its strong electron-withdrawing inductive effect, while the cyano group is a well-established strong electron-accepting group. This substitution pattern creates a molecule with a significant dipole moment and potential for a pronounced NLO response.

Theoretical calculations on related pyrazine systems have demonstrated that the magnitude of the first hyperpolarizability is sensitive to the nature and position of the substituents. For example, in Λ-shaped pyrazine derivatives, the relative positioning of donor and acceptor groups (as in 2,3- versus 2,6-isomers) has been shown to have a profound impact on the symmetry and magnitude of the NLO response. rsc.org

Furthermore, computational models allow for the calculation of various parameters that are indicative of NLO properties. These include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These parameters are typically calculated using DFT methods with appropriate basis sets. The relationship between the molecular structure and these calculated parameters helps in elucidating the structure-NLO property relationships.

A hypothetical computational study on this compound would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Electronic Property Calculation: The dipole moment, polarizability, and first hyperpolarizability tensors would be calculated.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally correlates with a larger NLO response.

Analysis of Structure-Property Correlations: The calculated NLO properties would be analyzed in the context of the molecule's electronic structure, including the distribution of electron density and the nature of the molecular orbitals.

While detailed research findings and data tables for this compound are not available in the public domain, the established methodologies in computational chemistry provide a robust framework for predicting and understanding its NLO properties. The insights gained from studies on other pyrazine derivatives strongly suggest that the unique substitution pattern of this compound would make it an interesting candidate for NLO applications, warranting future theoretical and experimental investigation.

Applications in Advanced Materials Science

Precursor for Polymer Synthesis

5-Fluoropyrazine-2-carbonitrile serves as a key precursor for creating fluorinated pyrazine-containing polymers. The presence of both the fluorine atom and the pyrazine (B50134) ring imparts a unique combination of properties to the resulting macromolecular structures.

The design of polymers from this compound involves leveraging its reactive sites—the nitrile group and the fluorine atom—to incorporate the pyrazine moiety into a polymer backbone or as a pendant group. The nitrile group can undergo various chemical transformations, such as reduction, hydrolysis, or cycloaddition reactions, to create polymerizable monomers. For instance, it can be converted into an amine or carboxylic acid, which can then be used in traditional step-growth polymerization methods like polycondensation to form polyamides or polyesters.

Alternatively, the fluorine atom can be displaced via nucleophilic aromatic substitution reactions. This allows for the grafting of the fluoropyrazine unit onto existing polymer backbones or for the synthesis of novel monomers where the pyrazine ring is linked to other functional groups. This synthetic versatility enables the creation of a wide array of polymer architectures, including linear, branched, and cross-linked networks, each tailored for specific material applications. Researchers can strategically combine the fluoropyrazine unit with other aromatic or aliphatic groups to fine-tune the final polymer's mechanical, thermal, and electronic properties. sigmaaldrich.com

The incorporation of fluorine into polymers profoundly influences their material properties. researchgate.netnih.gov The high electronegativity and low polarizability of the fluorine atom, coupled with the exceptional strength of the carbon-fluorine (C-F) bond, lead to significant enhancements in several key areas. nih.govmdpi.comsigmaaldrich.com

Fluorinated polymers exhibit:

High Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, imparting excellent resistance to thermal degradation. semanticscholar.org

Chemical Inertness: The fluorine atoms form a protective sheath around the polymer backbone, shielding it from chemical attack by acids, bases, and solvents. mdpi.com

Low Surface Energy: This results in materials with hydrophobic and oleophobic (water- and oil-repellent) properties, which are highly desirable for creating self-cleaning and anti-fouling surfaces. nih.gov

Enhanced Electronic Properties: Fluorine's strong electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is crucial for applications in electronics. sigmaaldrich.com

Low Dielectric Constant: The low polarizability of the C-F bond contributes to lower dielectric constants, making these materials suitable for use as insulators in microelectronics. researchgate.net

The table below summarizes the general effects of fluorine incorporation on polymer properties.

| Property | Influence of Fluorine | Rationale |

| Thermal Stability | Increased | High C-F bond energy (~485 kJ/mol) nih.gov |

| Chemical Resistance | Increased | Protective sheath of F atoms, C-F bond strength mdpi.com |

| Surface Energy | Decreased | Low polarizability of fluorine nih.gov |

| Solubility | Decreased | Strong intermolecular forces, inertness |

| Dielectric Constant | Decreased | Low polarizability of C-F bond researchgate.net |

| Weather Stability | Increased | Resistance to UV degradation and oxidation |

Components in Functional Coatings

The inherent properties derived from the fluoropyrazine moiety make polymers synthesized from this compound excellent candidates for functional coatings. These coatings can be applied to various substrates to enhance their surface properties. For example, the low surface energy and hydrophobicity conferred by the fluorine atoms are ideal for creating water-repellent and anti-graffiti coatings. semanticscholar.org The chemical inertness and thermal stability of these polymers make them suitable for protective coatings in harsh industrial environments, safeguarding underlying materials from corrosion and high temperatures.

Role in the Development of Electronic and Optical Materials

The electron-deficient nature of the pyrazine ring, amplified by the electron-withdrawing effects of both the nitrile and fluorine substituents, makes this compound a compelling building block for organic electronic and optical materials. This strong electron-accepting characteristic is highly sought after in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.

In OLEDs, materials with strong electron-accepting units are crucial for creating efficient emitters, particularly for achieving Thermally Activated Delayed Fluorescence (TADF). While direct use of this compound in polymers for this purpose is an area of emerging research, analogous structures like 3,5-difluoropyridine-2-carbonitrile have been successfully used as precursors for TADF emitters. These emitters leverage the electron-deficient core to facilitate efficient conversion of electrical energy into light. Similarly, red fluorescent materials based on pyrazine-2,3-dicarbonitrile (B77751) derivatives have been developed for high-performance OLEDs, underscoring the utility of the pyrazine-carbonitrile framework in optoelectronics.

Furthermore, the incorporation of such highly polarizable, electron-deficient units into organic molecules can lead to significant nonlinear optical (NLO) properties. Materials with high NLO activity are essential for applications in optical communications and signal processing. The synthesis of pyrazine-based molecules has been shown to yield materials with interesting electronic and NLO characteristics, suggesting a promising avenue for derivatives of this compound.

Applications in Organic Synthesis As a Versatile Building Block

Synthesis of Complex Heterocyclic Scaffolds

The pyrazine (B50134) core is a fundamental component of many biologically active compounds and complex molecular architectures. mdpi.comresearchgate.net Derivatives of pyrazine are crucial starting materials for the synthesis of fused heterocyclic systems, which often form the core of pharmaceutical drugs and functional materials.

One prominent class of heterocyclic scaffolds synthesized from pyrazine precursors is the imidazo[1,2-a]pyrazines . ucl.ac.uknih.gov The general synthetic strategy involves the condensation reaction between an aminopyrazine and an α-halocarbonyl compound. nih.gov In this context, 5-Fluoropyrazine-2-carbonitrile, after transformation of its nitrile group into an amino group, can serve as the aminopyrazine component. The subsequent reaction with various α-halocarbonyls would lead to a diverse range of substituted imidazo[1,2-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry, with research demonstrating their potential as enzyme inhibitors and as agents with antiproliferative activity against cancer cell lines like melanoma. ucl.ac.uknih.gov

The synthesis of these complex scaffolds is a testament to the modularity and versatility of pyrazine building blocks. By carefully choosing the substituents on both the initial pyrazine and the reacting partner, chemists can systematically build libraries of complex molecules for biological screening and materials science applications. organic-chemistry.org

Role in the Introduction of Fluorine Atoms into Target Molecules

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, as it can significantly alter a molecule's physical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. u-tokyo.ac.jp this compound serves as a key reagent for introducing a fluorine-bearing pyrazine moiety into larger molecules.

This is primarily achieved through a reaction mechanism known as Nucleophilic Aromatic Substitution (SNAr) . masterorganicchemistry.comyoutube.com The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing nitrile (-CN) group. youtube.com This electronic arrangement makes the carbon atom attached to the fluorine atom highly susceptible to attack by nucleophiles.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups. youtube.com Subsequently, the fluoride (B91410) ion is expelled as a leaving group, resulting in the substitution of fluorine with the incoming nucleophile. youtube.commdpi.com The key aspects of this process are:

Activation : The pyrazine ring and the nitrile group activate the C-F bond towards nucleophilic attack.

Leaving Group Ability : Fluorine's high electronegativity makes the carbon it is attached to very electrophilic, facilitating the initial attack, which is often the rate-determining step. youtube.comyoutube.com

Versatility : A wide range of nucleophiles, such as amines, alcohols, and thiols, can be used to displace the fluoride, allowing for the creation of diverse derivatives.

This reactivity makes this compound a valuable tool for introducing the entire fluoropyrazine unit into a target molecule, thereby leveraging the desirable properties conferred by the fluorine atom in the final product. nih.gov

Catalysis and Ligand Design with Pyrazine Motifs

In the field of coordination chemistry and catalysis, the design of ligands that bind to metal centers is crucial for controlling the reactivity and efficiency of catalysts. While pyridine-based ligands have been extensively studied and used, there is growing interest in isosteric replacements like pyrazine to modulate the electronic properties of catalysts. acs.orgsemanticscholar.org

Pyrazine-containing ligands, or "pyrazine motifs," offer distinct electronic characteristics compared to their pyridine (B92270) counterparts. The presence of a second nitrogen atom makes the pyrazine ring more π-acidic, meaning it is a better acceptor of electron density from the metal center. This property can be harnessed to stabilize low-valent metal complexes or to influence the redox potential of the catalytic center.

Research has shown that pyrazine-based ligands can be incorporated into complex molecular scaffolds designed to coordinate with metal ions. mcpherson.edu These ligands are being explored in various catalytic applications, including:

Redox-Active Ligands : Pyrazines can act as "redox-active" ligands, meaning the ligand itself can participate in electron transfer processes during a catalytic cycle. This is inspired by biological systems where organic cofactors assist metalloenzymes in multielectron transformations. rsc.orgresearchgate.net

Hydrogen Evolution Catalysis : Cobalt complexes bearing pyrazine-containing ligands have been designed and studied for their ability to catalyze the production of hydrogen from water. The positioning of the pyrazine donor within the ligand scaffold has been shown to have a significant effect on the catalytic activity and the overpotential required for the reaction. rsc.orgresearchgate.net

Modulating Electronic Properties : By replacing a pyridine ring with a pyrazine ring in a ligand, chemists can fine-tune the electronic environment around a metal catalyst with minimal changes to the steric bulk. This allows for a systematic study of how ligand electronics affect catalytic performance. acs.orgsemanticscholar.org

The use of pyrazine motifs, derivable from precursors like this compound, in ligand design represents an important strategy for developing novel and more efficient catalysts for a range of chemical transformations.

Investigations into Structure Activity Relationships of 5 Fluoropyrazine 2 Carbonitrile Derivatives

Systematic Derivatization for Biological Activity Modulation

Systematic derivatization of the pyrazine (B50134) core is a key strategy to modulate biological activity and optimize drug-like properties. nih.gov This process involves the targeted synthesis of analog series where specific parts of the molecule are altered to understand their impact on efficacy and selectivity. For instance, in the development of novel inhibitors for fibroblast growth factor receptors (FGFR), a series of 3-amino-pyrazine-2-carboxamide derivatives were synthesized. researchgate.net Through multiple rounds of optimization, an indazole derivative emerged as a highly potent FGFR1 inhibitor, demonstrating how systematic modifications can significantly enhance enzymatic and cellular activity. researchgate.net

Another common approach involves creating hybrid molecules that combine the pyrazine scaffold with other known pharmacologically active moieties. nih.gov This was demonstrated in the design of anti-tubercular agents, where various moieties were attached to a pyrazine structure, leading to the identification of compounds with significant activity against Mycobacterium tuberculosis. nih.gov Similarly, the synthesis of a series of 2,2-dimethylbenzopyran derivatives incorporating cinnamic acid groups was guided by principles of preferential combination and bioisosterism to develop potent neuroprotective agents. rsc.org

The synthesis of these derivatives often starts from commercially available materials like 2,3-dichloropyrazine. nih.gov A multi-step process can involve nucleophilic substitution to introduce functional groups, followed by cyclization and further coupling reactions to build the final complex molecules. nih.govresearchgate.net The choice of substituents is often guided by established medicinal chemistry principles, such as the Topliss scheme, to systematically explore the effects of electronic and steric properties on biological activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net This method is instrumental in understanding the interactions that drive biological activity and in rationally designing new, more potent compounds. frontiersin.orgrsc.org

The pyrazine scaffold is a core component of many enzyme inhibitors, particularly kinase inhibitors. mdpi.com Molecular docking studies have been crucial in developing these agents.

Phosphoinositide-3-Kinase (PI3K): In the design of PI3K inhibitors, docking studies were used to validate the design of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. frontiersin.orgnih.gov The pyrimidine-5-carbonitrile scaffold was identified as a key pharmacophore. frontiersin.org Docking simulations predicted that these compounds could effectively inhibit PI3K kinase activity, with specific derivatives showing potent inhibitory activity against PI3Kα and PI3Kδ isoforms. frontiersin.orgnih.gov

c-Met/VEGFR-2 Kinases: For the development of dual c-Met and VEGFR-2 inhibitors, a design strategy involved replacing the quinoline (B57606) structure of a known inhibitor with a triazolopyrazine ring, a recognized active pharmacophore for c-Met inhibitors. nih.gov Docking studies helped rationalize the design and understand the binding modes of these novel derivatives. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Molecular docking was performed to investigate the binding mode between 3-amino-pyrazine-2-carboxamide derivatives and FGFR1, leading to the identification of compounds with nanomolar inhibitory activity. researchgate.net

EGFR/COX-2: Novel pyrimidine-5-carbonitrile derivatives were designed as dual inhibitors of EGFR and COX-2. rsc.orgnih.gov Docking studies showed that the most potent compounds bound effectively to the active sites of both enzymes. rsc.orgnih.gov

A key outcome of molecular docking is the detailed characterization of the binding site interactions between the ligand and the protein target. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For example, in the study of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3Kα inhibitors, docking simulations revealed critical hydrogen bonding. frontiersin.org The morpholine (B109124) group at position-2 of a potent derivative was predicted to form a hydrogen bond with the amino acid Val851 in the kinase hinge region. frontiersin.org Simultaneously, the amine–pyrimidine group formed two additional hydrogen bonds with Asp933 and Lys802, anchoring the molecule in the active site and explaining its potent activity. frontiersin.org

In another study focused on designing allosteric inhibitors for the SHP2 protein, docking confirmed that the designed pyrazine-based molecules shared key interactions with known inhibitors and also formed a new hydrogen bond, contributing to their activity. researchgate.net

| Derivative Class | Target Enzyme | Key Interacting Residues | Reference |

| 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3Kα | Val851, Asp933, Lys802 | frontiersin.org |

| Pyrazine-based allosteric inhibitor | SHP2 | (Not specified) | researchgate.net |

| Pyrimidine-5-carbonitrile | EGFR/COX-2 | (Not specified) | rsc.orgnih.gov |

Predictive Modeling for Biological Activity

Predictive modeling, including the calculation of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, is an essential part of modern drug discovery. nih.gov These in silico methods help to identify promising drug candidates early in the development process. For instance, in the development of pyrazine-based anti-tubercular agents, in silico prediction of ADMET and drug-likeness properties was performed. nih.gov This analysis indicated that the most active compounds were promising candidates with the potential for enhanced activity and a better safety profile. nih.gov Similarly, for novel anticancer pyrimidine-5-carbonitrile derivatives, the SwissAdme parameter was calculated, showing that the newly synthesized compounds possess good drug-likeness properties. rsc.orgnih.gov

Design Principles for Novel Compounds Based on Pyrazine Scaffold

The design of novel bioactive compounds based on the pyrazine scaffold is guided by several established medicinal chemistry principles.

Structure-Based Drug Design: This approach uses the 3D structure of the target protein to design molecules that fit precisely into the binding site. researchgate.net This was employed to optimize a known SHP2 inhibitor by introducing a specific linker, leading to the synthesis of pyrazine-based molecules with improved interactions. researchgate.net

Pharmacophore-Based Design: A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. The pyrazine ring itself is often considered a key pharmacophore. mdpi.com This principle was used to design novel PI3K inhibitors, where the pyrimidine-5-carbonitrile scaffold was identified as a crucial component for activity. frontiersin.org

Bioisosteric Replacement: This strategy involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the design of c-Met/VEGFR-2 inhibitors, a triazolopyrazine ring was used as a bioisostere for a quinoline structure, leveraging the known activity of the triazolopyrazine core as a pharmacophore for c-Met inhibitors. nih.gov

Hybridization: This involves combining two or more pharmacophores into a single molecule to target multiple pathways or to enhance activity. This was the strategy behind creating hybrid molecules comprising a pyrazine scaffold and other anti-mycobacterial moieties to develop new anti-TB agents. nih.gov

In Vitro Antimicrobial and Antiviral Activity of Derivatives

Derivatives based on the pyrazine scaffold have shown significant promise as both antimicrobial and antiviral agents.

Antimicrobial Activity: A series of hybrid molecules incorporating the pyrazine scaffold were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds displayed significant activity, with Minimum Inhibitory Concentration (MIC) values equal to or better than the standard drug, pyrazinamide. nih.gov The most active compounds were then shown to have a high selectivity index, indicating low cytotoxicity against normal cells. nih.gov

Antiviral Activity: The pyrazine scaffold is the core of favipiravir (B1662787), an approved antiviral drug. actanaturae.ru Its mechanism involves the intracellular conversion to its active ribofuranosyl-5'-triphosphate form (T-705-RTP), which then inhibits the viral RNA-dependent RNA polymerase (RdRp). actanaturae.ru Its non-fluorinated analog, T-1105, has also demonstrated potent in vitro activity against Chikungunya virus, being 2- to 5-fold more active than favipiravir in some assays. actanaturae.ru Other studies on related triazine carbothioamide derivatives have identified compounds with potent inhibitory activity against the Yellow Fever Virus (YFV), with effective concentrations (EC₉₀) in the low microgram per milliliter range and excellent selectivity indices. nuph.edu.ua

| Compound Class | Target Organism/Virus | Activity Metric | Result | Reference |

| Pyrazine-hydrazone hybrids | Mycobacterium tuberculosis H37Rv | MIC | ≤6.25 µg/mL | nih.gov |

| T-1105 (Favipiravir analog) | Chikungunya virus | EC₅₀ | 7.0 ± 1 µmol/L | actanaturae.ru |

| Triazine carbothioamides | Yellow Fever Virus (YFV) | EC₉₀ | 0.06 – 2.2 µg/mL | nuph.edu.ua |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyrazine (B50134) derivatives is an area of continuous investigation. For related compounds like 5-chloropyrazine-2-carbonitrile, synthetic routes often begin with pyrazine-2-carboxamide. researchgate.net A key future direction for 5-Fluoropyrazine-2-carbonitrile is the development of synthetic methodologies that prioritize sustainability.

Microwave-assisted synthesis represents a promising avenue. This technique has been shown to increase yields and dramatically reduce reaction times for aminodehalogenation reactions on similar pyrazine structures, cutting processes from 24 hours with conventional heating to just 30 minutes. researchgate.net Future research could focus on adapting microwave-assisted methods for the fluorination and cyanation steps in the synthesis of this compound, potentially leading to more energy-efficient and rapid production.

Further research should also explore green chemistry principles, such as the use of environmentally benign solvents and the development of recyclable catalysts to replace stoichiometric reagents like phosphorous oxychloride, which is used in related syntheses. nih.govmdpi.com

| Synthetic Approach | Potential Advantages for this compound Synthesis | Reference Analogy |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Aminodehalogenation of chloropyrazines. researchgate.net |

| Green Catalysis | Elimination of hazardous reagents, catalyst recyclability, improved atom economy. | General green chemistry principles. |

| Flow Chemistry | Enhanced safety and control, scalability, and potential for process automation. | Modern organic synthesis trends. |

Exploration of Advanced Catalytic Applications

While this compound is primarily known as a synthetic building block, its structural features suggest unexplored potential in catalysis. The nitrogen atoms in the pyrazine ring and the nitrile group possess lone pairs of electrons capable of coordinating with metal centers. This opens the door for its derivatives to be investigated as ligands in transition metal catalysis.

Future studies could involve the design and synthesis of ligands where the this compound core is functionalized to create bidentate or polydentate coordination environments. These novel ligands could then be complexed with metals like palladium, copper, or rhodium to explore their efficacy in cross-coupling reactions, hydrogenations, or asymmetric catalysis. The electronic properties imparted by the fluorine and cyano groups could modulate the catalytic activity of the metal center, potentially leading to catalysts with unique reactivity and selectivity.

Integration into Emerging Material Technologies

The inherent properties of this compound make it a compelling candidate for integration into advanced materials. Its rigid, planar structure and defined electronic characteristics are highly desirable for applications in organic electronics and porous materials.

One of the most promising areas is in the development of materials for Organic Light-Emitting Diodes (OLEDs). Analogous compounds, such as 3,5-difluoropyridine-2-carbonitrile, are used to construct emitters exhibiting thermally activated delayed fluorescence (TADF). ossila.com The electron-deficient nature of the pyrazine ring in this compound could be leveraged to design novel TADF emitters or host materials.

Furthermore, its ability to act as a linker molecule suggests potential in the synthesis of Metal-Organic Frameworks (MOFs). smolecule.com Research could focus on using this compound or its derivatives to build porous frameworks for applications in gas storage, separation, or catalysis.

| Material Technology | Potential Role of this compound | Key Structural Feature |

| Organic Light-Emitting Diodes (OLEDs) | Component of TADF emitters or electron-transport materials. | Electron-deficient pyrazine ring. ossila.com |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. | Nitrogen atoms and nitrile group for coordination. smolecule.com |

| Organic Photovoltaics (OPVs) | Building block for non-fullerene acceptors. | Tunable electronic properties. |

Deeper Mechanistic Understanding of Complex Reactions

A fundamental understanding of the reaction mechanisms involving this compound is crucial for its effective application. The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. ossila.comsmolecule.com The high electron deficiency of the pyrazine ring, enhanced by the cyano group, makes this process particularly facile. ossila.com

Future research should aim for a more profound mechanistic understanding through a combination of experimental and computational methods. For the closely related 5-chloropyrazine-2-carbonitrile, reactivity has been correlated to the calculated electronic deficiency at specific carbon atoms of the pyrazine ring. researchgate.net Similar computational studies on this compound would provide valuable insights into its reactivity patterns. Investigating the kinetics and thermodynamics of its SNAr reactions with various nucleophiles would enable precise control over synthetic outcomes.

Computational Design of Next-Generation Pyrazine-Based Compounds

Computational chemistry and in silico design offer a powerful paradigm for accelerating the discovery of novel molecules based on the this compound scaffold. nih.gov This approach allows for the rational design of next-generation compounds with tailored properties for applications in medicinal chemistry and materials science.

The process typically involves using the core structure of this compound as a starting point for virtual screening and modification. nih.gov Molecular docking studies can predict how derivatives might bind to the active sites of biological targets, such as viral enzymes or bromodomains, guiding the design of new potential therapeutic agents. smolecule.comnih.gov For instance, computational studies on related pyrazine conjugates have been used to support and validate their potential antiviral activity against SARS-CoV-2. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity or material properties. nih.gov The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also a critical step, helping to design compounds with favorable pharmacokinetic profiles from the outset. nih.govnih.gov This computational-first approach can significantly streamline the research and development process, saving time and resources by prioritizing the synthesis of the most promising candidates. nih.gov

| Computational Technique | Application in Designing Pyrazine Compounds | Outcome |

| Molecular Docking | Predicting binding affinity and mode to biological targets. smolecule.comnih.gov | Identification of potent and selective inhibitors. |

| QSAR | Correlating chemical structure with activity/properties. nih.gov | Guiding structural modifications for enhanced performance. |

| ADME Prediction | Simulating pharmacokinetic properties. nih.gov | Design of drug candidates with better bioavailability. |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. researchgate.net | Understanding reaction mechanisms and predicting reactivity. |

Q & A

Q. How can researchers design an efficient synthetic route for 5-Fluoropyrazine-2-carbonitrile?

Methodological Answer: A multi-step organic synthesis approach is recommended. For example:

- Step 1 : Nitration of a precursor (e.g., (R)-4-amino-6-(2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile) using nitric acid in sulfuric acid at controlled low temperatures (-10°C) to achieve regioselective nitration .

- Step 2 : Catalytic hydrogenation (e.g., Pt/C under H₂) to reduce nitro groups to amines, ensuring high yields (~99%) .

- Purification : Flash column chromatography (silica gel with NH₃/MeOH gradients) or recrystallization (e.g., EtOAc/ACN) to isolate intermediates .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- LC-MS/HRMS : Confirm molecular weights (e.g., C₁₄H₁₂FN₆O₂: calculated [M+H]⁺ 315.1, observed 315.1) and monitor reaction progress .

- X-ray Crystallography : Resolve crystal structures of intermediates or metal complexes (e.g., silver perchlorate coordination studies) .

- ¹H/¹³C NMR : Verify regiochemistry and functional group integrity, especially fluoropyrazine motifs .

Q. How does the fluoropyrazine moiety influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Perform pH-dependent stability assays (e.g., incubate in buffers from pH 2–12 at 25–40°C).

- Monitor degradation via HPLC-UV or LC-MS. Fluoropyrazines typically show higher stability in acidic conditions due to electron-withdrawing fluorine reducing nucleophilic attack .

Advanced Research Questions

Q. How can reaction selectivity (e.g., nitration vs. fluorination) be controlled during synthesis?

Methodological Answer:

- Temperature Control : Low temperatures (-10°C) minimize side reactions during nitration .

- Protecting Groups : Use tert-butyl carbamate (Boc) to shield amino groups during halogenation steps .

- Catalyst Screening : Test Pd/C vs. Pt/C for hydrogenation selectivity; Pt/C often favors nitro reduction without dehalogenation .

Q. What strategies resolve contradictions in bioactivity data for fluoropyrazine derivatives?

Methodological Answer:

- Comparative SAR Studies : Analyze structural analogs (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile vs. 5-methyl-pyrazinecarboxylic acid) to identify key functional groups (e.g., amino vs. nitrile) influencing activity .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to explain divergent activity profiles .

Q. How can computational methods optimize the synthesis of fluoropyrazine-carbonitrile hybrids?

Methodological Answer:

Q. What mechanistic insights explain fluoropyrazine’s role in metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination Studies : Synthesize europium(III) complexes with 5-methyl-2-pyrazinecarboxylic acid and analyze via X-ray diffraction to identify binding modes (e.g., N,O-chelation) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of MOFs, correlating with fluoropyrazine’s electron-deficient nature .

Q. How do fluoropyrazine derivatives interact with biological targets like kinases or GPCRs?

Methodological Answer:

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric methods .

- SPR/BLI Binding Studies : Quantify binding kinetics (kₐ, kd) for GPCRs to determine fluoropyrazine’s role in allosteric modulation .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 63% vs. 99%)?

Methodological Answer:

Q. What experimental designs validate fluoropyrazine’s role in multi-component reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.